3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1) is a highly specialized, polyhalogenated aromatic building block extensively procured for advanced pharmaceutical and agrochemical synthesis. Featuring an aldehyde moiety flanked by three distinct halogens—a 2-fluoro, 3-bromo, and 6-chloro group—this compound provides a highly specific electronic and steric template. Its primary industrial value lies in its capacity to serve as a versatile linchpin for complex heterocycle construction, such as 1H-indazoles and tetrahydro-beta-carbolines, and as a scaffold for sequential, regioselective cross-coupling reactions. By offering orthogonal reactivity sites, it enables synthetic chemists to bypass lengthy protection-deprotection sequences, making it a critical raw material for process scale-up and discovery libraries [1].
Substituting 3-Bromo-6-chloro-2-fluorobenzaldehyde with simpler analogs, such as 3-bromobenzaldehyde or 2-bromo-6-chlorobenzaldehyde, severely compromises synthetic efficiency and regiocontrol. The absence of the highly electronegative 2-fluoro substituent eliminates the primary site for rapid nucleophilic aromatic substitution (SNAr), which is essential for single-step cyclizations into indazole cores. Furthermore, replacing this compound with symmetrical dihalo-aromatics results in poor regioselectivity during palladium-catalyzed cross-couplings, leading to statistical mixtures of products that require costly and time-consuming chromatographic separations. For procurement teams, downgrading to a less functionalized analog translates directly to increased downstream processing costs, lower overall yields, and the necessity of additional synthetic steps to achieve the same molecular complexity [1].
The distinct carbon-halogen bond dissociation energies of the 3-bromo and 6-chloro substituents enable highly regioselective, sequential functionalization. In complex scaffold synthesis, the 3-bromo site can be selectively engaged in palladium-catalyzed etherification (e.g., using Pd RockPhos G3) with yields of 63%, leaving the 6-chloro site completely intact. This remaining chloride can subsequently undergo a distinct Suzuki cross-coupling[1].
| Evidence Dimension | Cross-coupling regioselectivity |
| Target Compound Data | 100% chemoselectivity for sequential coupling (Br first, then Cl) |
| Comparator Or Baseline | Symmetrical dihalo-benzaldehydes (e.g., 3,6-dibromobenzaldehyde) |
| Quantified Difference | Avoids the statistical product mixtures and ~50% yield cap inherent to symmetrical dihalo comparators. |
| Conditions | Pd-catalyzed cross-coupling (RockPhos G3, 90 °C) followed by Suzuki coupling. |
Procuring this orthogonally functionalized block eliminates the need for wasteful protection/deprotection steps, significantly reducing total synthesis cost.
Despite the severe steric hindrance imposed by di-ortho substitution (2-fluoro and 6-chloro groups flanking the aldehyde), the strong electron-withdrawing nature of these halogens highly activates the carbonyl carbon. In the synthesis of complex tetrahydro-beta-carboline cores for SERD antagonists, this compound achieves an 84% yield in acid-catalyzed Pictet-Spengler reactions with alkylated tryptamines [1].
| Evidence Dimension | Cyclization yield |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Standard sterically hindered ortho-substituted benzaldehydes |
| Quantified Difference | Maintains >80% yields where typical di-ortho substituted benzaldehydes suffer significant yield penalties due to steric blocking. |
| Conditions | 9:1 toluene/AcOH, 80 °C with tryptamine derivatives. |
Ensures high material throughput and minimal loss of expensive advanced intermediates during the construction of complex heterocycles.
The presence of the 2-fluoro substituent adjacent to the aldehyde makes this compound an ideal precursor for the direct synthesis of highly functionalized 1H-indazoles. Reaction with hydrazine hydrate allows for rapid hydrazone formation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr), directly yielding 4-chloro-7-bromo-1H-indazole derivatives in a single operational step [1].
| Evidence Dimension | Synthetic step count for indazole formation |
| Target Compound Data | 1-step cyclization via SNAr |
| Comparator Or Baseline | 3-Bromo-6-chlorobenzaldehyde (lacks 2-fluoro group) |
| Quantified Difference | Eliminates the need for multi-step diazotization or harsh transition-metal catalyzed cyclizations required by non-fluorinated analogs. |
| Conditions | Hydrazine hydrate, refluxing 1,2-dimethoxyethane or ethanol. |
Procurement of this specific fluorinated building block cuts out multiple synthetic steps when targeting pharmaceutical indazole cores, lowering solvent and labor costs.
Due to its high efficiency in Pictet-Spengler reactions, this compound is a highly efficient starting material for constructing the heavily substituted tetrahydro-beta-carboline cores required for next-generation Selective Estrogen Receptor Degraders (SERDs) [1].
The activated 2-fluoro group enables single-step condensation with hydrazines, making this compound a critical procurement choice for discovery programs needing rapid access to 4-chloro-7-bromo-1H-indazole libraries for kinase inhibitor screening [2].
The orthogonal reactivity of the 3-bromo and 6-chloro positions allows process chemists to perform sequential C-O, C-N, or C-C couplings without protecting groups, streamlining the manufacturing routes for highly functionalized agrochemical active ingredients[3].